[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Catalog No.
S1551295
CAS No.
28543-07-9
M.F
C36H28O16
M. Wt
716.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8...

CAS Number

28543-07-9

Product Name

[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-[3,4,6-trihydroxy-5-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-1-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate

Molecular Formula

C36H28O16

Molecular Weight

716.6 g/mol

InChI

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-26(45)34(50-27(18)7-14)12-1-16-17(9-25(44)33(48)30(16)32(47)24(43)2-12)35-29(11-19-21(40)6-15(38)8-28(19)51-35)52-36(49)13-3-22(41)31(46)23(42)4-13/h1-9,26,29,34-35,37-42,44-46,48H,10-11H2,(H,43,47)/t26-,29-,34-,35-/m1/s1

InChI Key

GPLOTACQBREROW-WQLSNUALSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)O

Description

Theaflavin-3-gallate is a catechin.

The compound [(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate is a complex organic molecule characterized by multiple hydroxyl groups and chromene structures. Its intricate arrangement of functional groups suggests potential biological significance, particularly in antioxidant activity and enzyme interactions. The presence of multiple hydroxyl moieties enhances its reactivity and solubility in biological systems, making it a candidate for therapeutic applications.

Information on safety and hazards associated with this compound is not currently available.

Future Research Directions

  • Isolation or synthesis of the compound.
  • Investigation of its physical and chemical properties.
  • Evaluation of potential biological activities, including antioxidant, anti-inflammatory, or other relevant properties.
  • Toxicity studies to determine its safety profile.

The compound's chemical behavior is primarily influenced by its hydroxyl groups, which can participate in various reactions such as:

  • Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with other molecules, affecting solubility and interaction with biological targets.
  • Oxidation-Reduction Reactions: The compound may undergo redox reactions due to the presence of electron-rich hydroxyl groups.
  • Esterification: The carboxylic acid moiety could react with alcohols to form esters, which may modify its pharmacokinetic properties.

The compound exhibits significant biological activity, particularly in the context of antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals and inhibit lipid peroxidation through mechanisms involving:

  • Electron Transfer: Stabilization of phenoxyl radicals formed during the oxidation process enhances antioxidant capacity.
  • Cytotoxicity: Some derivatives have been shown to exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy .

Synthesis of this compound typically involves multi-step organic reactions including:

  • Condensation Reactions: Formation of chromene structures through condensation of phenolic compounds.
  • Hydroxylation: Introduction of hydroxyl groups via electrophilic aromatic substitution or by using oxidizing agents.
  • Coupling Reactions: Connecting various chromene and benzoannulene units through coupling techniques such as Suzuki or Sonogashira reactions.

The compound has potential applications in:

  • Pharmaceuticals: Due to its antioxidant and cytotoxic properties, it may be developed into therapeutic agents for diseases related to oxidative stress or cancer.
  • Cosmetics: Its antioxidant properties make it suitable for inclusion in skincare products aimed at preventing skin aging.
  • Nutraceuticals: As a dietary supplement for enhancing health through antioxidant mechanisms.

Research on interaction studies indicates that this compound can modulate the activity of various enzymes and receptors:

  • Enzyme Inhibition: It may inhibit enzymes involved in oxidative stress pathways.
  • Receptor Binding: Potential interactions with cellular receptors could influence signaling pathways relevant to inflammation and cancer .

Similar compounds include:

  • Quercetin
    • Structure: Flavonoid with multiple hydroxyl groups.
    • Activity: Known for its antioxidant and anti-inflammatory effects.
  • Kaempferol
    • Structure: Another flavonoid with a similar hydroxyl pattern.
    • Activity: Exhibits cytotoxic effects against various cancer cell lines.
  • Galangin
    • Structure: A flavonoid derivative with three hydroxyl groups.
    • Activity: Demonstrates strong antioxidant properties and potential anticancer effects.

Unique Features

This compound's uniqueness lies in its specific arrangement of chromene and benzoannulene structures combined with a high density of hydroxyl groups, which may enhance both its biological activity and solubility compared to other flavonoids. Its complex structure allows for diverse interactions within biological systems that are not fully explored yet.

Physical Description

Solid

XLogP3

3.5

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

716.13773480 g/mol

Monoisotopic Mass

716.13773480 g/mol

Heavy Atom Count

52

Dates

Modify: 2023-08-15

Explore Compound Types